2-(2-Methyl-2H-indazol-3-yl)acetic acid
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Overview
Description
2-(2-Methyl-2H-indazol-3-yl)acetic acid is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-aminobenzonitriles with hydrazine derivatives, followed by functional group modifications . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to enhance yields and selectivity .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that minimize byproducts and maximize yield. These methods may include solvent-free reactions and the use of environmentally benign catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-2H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Indazole: The parent compound with a similar bicyclic structure.
2-Methylindazole: A derivative with a methyl group at the 2-position.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position.
Uniqueness: 2-(2-Methyl-2H-indazol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity. This structural feature allows for a broader range of chemical modifications and biological interactions compared to its analogs .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(2-methylindazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
MBLQDLPLSYZFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)CC(=O)O |
Origin of Product |
United States |
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